molecular formula C17H18O5 B13953369 2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy- CAS No. 39499-93-9

2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy-

Cat. No.: B13953369
CAS No.: 39499-93-9
M. Wt: 302.32 g/mol
InChI Key: RTVAFWMIPOUAKD-UHFFFAOYSA-N
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Description

9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol is a chemical compound with the molecular formula C17H18O5 and a molecular weight of 302.32 g/mol It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features three methoxy groups and two hydroxyl groups on its phenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol typically involves the cyclization of stilbene derivatives under UV irradiation . The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the cyclization process. The reaction is carried out at ambient temperature, and the product is purified using chromatographic techniques such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol involves its interaction with various molecular targets and pathways. It can modulate cell proliferation by influencing signaling pathways related to cell growth and apoptosis . The compound’s methoxy and hydroxyl groups play a crucial role in its biological activity, enabling it to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxyl groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

39499-93-9

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

3,4,6-trimethoxy-9,10-dihydrophenanthrene-2,7-diol

InChI

InChI=1S/C17H18O5/c1-20-14-8-11-9(6-12(14)18)4-5-10-7-13(19)16(21-2)17(22-3)15(10)11/h6-8,18-19H,4-5H2,1-3H3

InChI Key

RTVAFWMIPOUAKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCC3=CC(=C(C(=C3C2=C1)OC)OC)O)O

Origin of Product

United States

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